molecular formula C15H14N2O3 B8288555 2-[(3-Phenylpropanoyl)amino]isonicotinic acid

2-[(3-Phenylpropanoyl)amino]isonicotinic acid

Cat. No. B8288555
M. Wt: 270.28 g/mol
InChI Key: AINRAWZSASXRHZ-UHFFFAOYSA-N
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Patent
US08492378B2

Procedure details

A mixture of ethyl 2-[(3-phenylpropanoyl)amino]isonicotinate (3.41 g, 11.43 mmol), 1 M aqueous sodium hydroxide solution (15 mL), ethanol (20 mL) and tetrahydrofuran (20 mL) was stirred at room temperature for 1 hr. The reaction mixture was neutralized with hydrochloric acid, and the precipitate was collected by filtration and washed with water to give the title compound (3.09 g, yield 100%) as colorless crystals.
Name
ethyl 2-[(3-phenylpropanoyl)amino]isonicotinate
Quantity
3.41 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
100%

Identifiers

REACTION_CXSMILES
[C:1]1([CH2:7][CH2:8][C:9]([NH:11][C:12]2[CH:13]=[C:14]([CH:20]=[CH:21][N:22]=2)[C:15]([O:17]CC)=[O:16])=[O:10])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[OH-].[Na+].C(O)C.Cl>O1CCCC1>[C:1]1([CH2:7][CH2:8][C:9]([NH:11][C:12]2[CH:13]=[C:14]([CH:20]=[CH:21][N:22]=2)[C:15]([OH:17])=[O:16])=[O:10])[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1 |f:1.2|

Inputs

Step One
Name
ethyl 2-[(3-phenylpropanoyl)amino]isonicotinate
Quantity
3.41 g
Type
reactant
Smiles
C1(=CC=CC=C1)CCC(=O)NC=1C=C(C(=O)OCC)C=CN1
Name
Quantity
15 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
20 mL
Type
reactant
Smiles
C(C)O
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 1 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the precipitate was collected by filtration
WASH
Type
WASH
Details
washed with water

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C1(=CC=CC=C1)CCC(=O)NC=1C=C(C(=O)O)C=CN1
Measurements
Type Value Analysis
AMOUNT: MASS 3.09 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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